[[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
The compound [[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule that belongs to the class of purine nucleotides It features a purine base, a ribose sugar, and multiple phosphate groups, making it structurally similar to nucleotides found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multiple steps, starting from readily available purine derivatives. The key steps include:
Bromination: Introduction of the bromine atom at the 1-position of the purine ring.
Glycosylation: Attachment of the ribose sugar to the purine base.
Phosphorylation: Addition of phosphate groups to the ribose moiety.
Each step requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), glycosyl donors (e.g., ribose derivatives), and phosphorylating agents (e.g., phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound [[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromine atom may yield hydroxyl or alkyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to natural nucleotides makes it a valuable tool for investigating DNA and RNA synthesis, repair, and regulation.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for antiviral or anticancer agents, given its ability to interfere with nucleic acid metabolism.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as antiviral or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A naturally occurring nucleotide with a similar structure but different functional groups.
Ganciclovir: An antiviral agent with a similar purine base but different sugar and phosphate groups.
Acyclovir: Another antiviral agent with a similar purine base but different substituents.
Uniqueness
The uniqueness of [[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and multiple phosphate groups make it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
[[5-(2-amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN5O14P3/c11-16-8(19)4-7(14-10(16)12)15(2-13-4)9-6(18)5(17)3(28-9)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,5-6,9,17-18H,1H2,(H2,12,14)(H,23,24)(H,25,26)(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGZIRXCAZYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(N(C2=O)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN5O14P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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